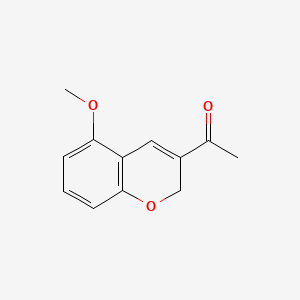
2H-1-Benzopyran, 3-acetyl-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 3-acetyl-5-methoxy-: is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of an acetyl group at the third position and a methoxy group at the fifth position on the benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran, 3-acetyl-5-methoxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenol derivative with an acetyl compound in the presence of a catalyst. For example, the reaction of 5-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1-Benzopyran, 3-acetyl-5-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzopyran derivatives .
Applications De Recherche Scientifique
2H-1-Benzopyran, 3-acetyl-5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzopyran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 3-acetyl-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at the third position instead of an acetyl group.
Uniqueness: 2H-1-Benzopyran, 3-acetyl-5-methoxy- is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57543-57-4 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(5-methoxy-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-8(13)9-6-10-11(14-2)4-3-5-12(10)15-7-9/h3-6H,7H2,1-2H3 |
Clé InChI |
PHHYREOGDIICJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC=C2OC)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


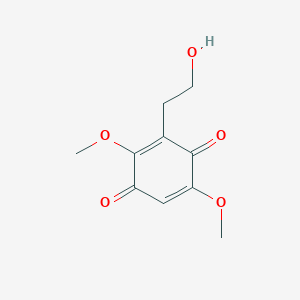
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
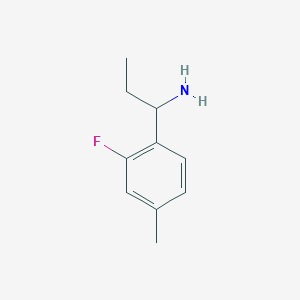
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)



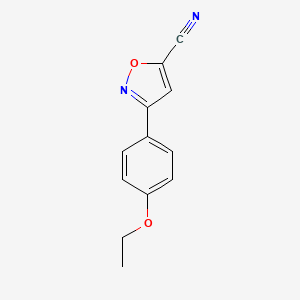
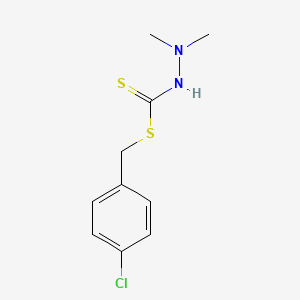
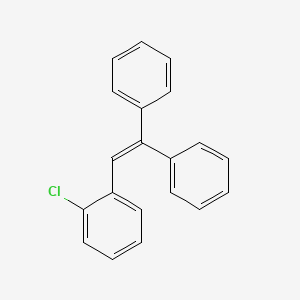
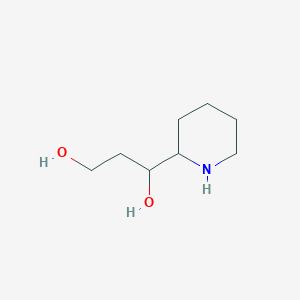

![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
